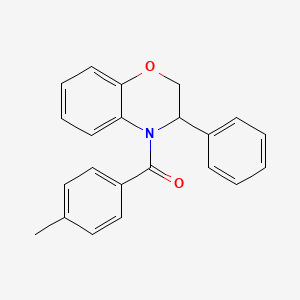

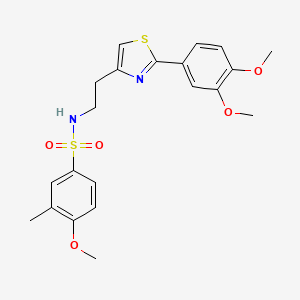

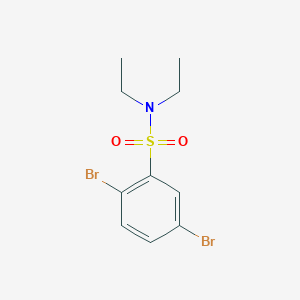

![molecular formula C21H17ClFN3O3 B2495110 5-(2-chloro-6-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326833-19-5](/img/structure/B2495110.png)

5-(2-chloro-6-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"5-(2-chloro-6-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" is a chemical compound of interest due to its unique structure, which implies potential utility in various chemical and pharmaceutical applications. Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives are known for their diverse biological activities and have been the subject of synthesis and structural characterization to explore their potential applications.

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives often involves multi-step reactions including cyclization, nucleophilic substitution, and amide formation under specific conditions. For instance, novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been synthesized via reactions involving ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate and amine under general heating conditions, suggesting a pathway that could be adapted for the synthesis of the compound (Zhang et al., 2008).

Scientific Research Applications

Synthesis and Structural Characterization

A significant application of similar fluorinated heterocyclic compounds involves their synthesis and structural characterization for potential use as probes or chemosensors. For instance, a study demonstrated the multi-step synthesis, photophysical, and physicochemical investigation of a novel pyrazoline derivative, showcasing its application as a fluorescent chemosensor for the detection of Fe3+ metal ion. This compound was synthesized through a series of reactions, followed by a detailed analysis of its photophysical properties, including absorption, emission, Stokes shift, and fluorescence quantum yield, in various solvents of different polarities. The compound exhibited positive solvatochromism and was also used to determine the critical micelle concentration of surfactants, indicating its utility in both analytical chemistry and environmental monitoring (Khan, 2020).

Anticancer Activity

Another research avenue for fluorinated compounds includes exploring their anticancer properties. A study on novel fluoro substituted benzo[b]pyran compounds reported the synthesis of derivatives with significant anti-lung cancer activity. These compounds were synthesized through condensation and treatment processes leading to various derivatives, which were then tested against three cell lines of human cancer (lung, breast, and CNS cancer). The results demonstrated that these compounds show anticancer activity at low concentrations compared to the reference drug, 5-fluorodeoxyuridine, suggesting their potential as therapeutic agents in cancer treatment (Hammam et al., 2005).

Antimicrobial and Antifungal Activities

Fluorinated pyrazoles and related compounds have also been synthesized and evaluated for their antimicrobial and antifungal activities. A study on fluorine-containing 4-(substituted-2-hydroxybenzoyl) pyrazoles and pyrazolyl benzo[d]oxazoles revealed their promising activities against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and the fungal strain Candida albicans. The investigation into these compounds' MIC50 values indicated their potential as effective antimicrobial and antifungal agents, highlighting the importance of fluorinated compounds in developing new pharmaceuticals (Gadakh et al., 2010).

properties

IUPAC Name |

5-[(2-chloro-6-fluorophenyl)methyl]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClFN3O3/c1-28-19-7-6-13(10-20(19)29-2)17-11-18-21(27)25(8-9-26(18)24-17)12-14-15(22)4-3-5-16(14)23/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCPDHKLHRFFBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(C=CC=C4Cl)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClFN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-chloro-6-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

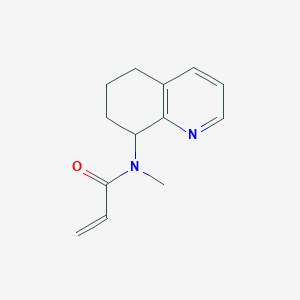

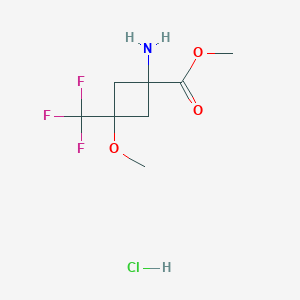

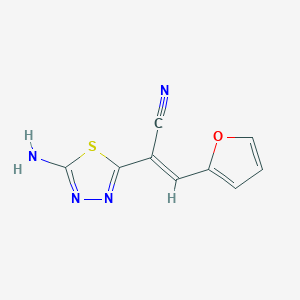

![(E)-3-[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2495030.png)

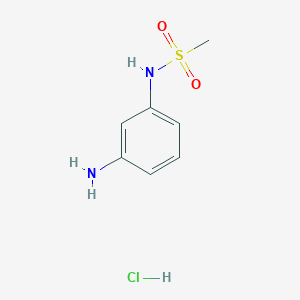

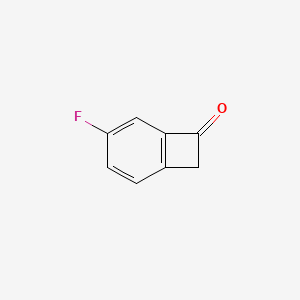

![2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide](/img/structure/B2495037.png)

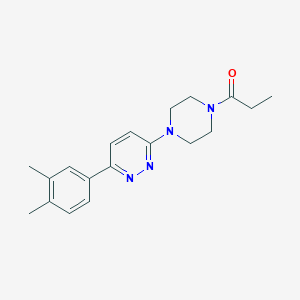

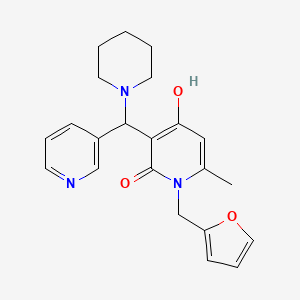

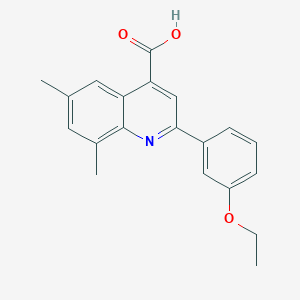

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2495044.png)